

ASTX029 solubility and preparation for experiments

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Compound of Interest

Compound Name: ASTX029

Cat. No.: B3025699

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Application Notes and Protocols: ASTX029

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **ASTX029** for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with this compound in both in vitro and in vivo settings.

ASTX029: A Dual-Mechanism ERK Inhibitor

ASTX029 is an orally bioavailable, potent, and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2.[1][2] Its unique dual mechanism of action involves the inhibition of both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK.[2][3][4] This dual inhibition leads to a robust blockade of the MAPK signaling pathway, which is commonly upregulated in various human cancers due to mutations in genes such as BRAF and RAS. **ASTX029** has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors.

Data Presentation: Solubility

The solubility of **ASTX029** in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.

Solvent	Solubility	Concentration (Molar Equivalent)	Notes
DMSO	100 mg/mL	171.22 mM	Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.
Ethanol	50 mg/mL - 100 mg/mL	Not Specified	---
Water	Insoluble	Not Applicable	---

Experimental Protocols

In Vitro Experimentation

1. Preparation of Stock Solutions:

For in vitro cellular assays, a high-concentration stock solution is typically prepared in DMSO.

- Materials:
 - **ASTX029** powder
 - Anhydrous DMSO
 - Sterile microcentrifuge tubes or vials
- Protocol:
 - Aseptically weigh the desired amount of **ASTX029** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
 - Vortex or sonicate briefly until the compound is completely dissolved.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

2. Preparation of Working Solutions for Cell-Based Assays:

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium.

- Protocol:
 - Thaw a single aliquot of the **ASTX029** DMSO stock solution.
 - Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. IC₅₀ values for proliferation inhibition in MAPK-activated cell lines have been reported to range from 1.8 to 380 nM.
 - It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
 - Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

In Vivo Experimentation

ASTX029 is orally bioavailable. The following are example formulations for oral administration in animal models. The choice of formulation may depend on the specific experimental requirements.

1. Formulation 1: Aqueous Suspension

This formulation is suitable for creating a homogeneous suspension for oral gavage.

- Components:
 - **ASTX029**

- DMSO
- PEG300
- Tween80
- ddH₂O
- Example Protocol for a 5 mg/mL solution:
 - Prepare a 100 mg/mL stock solution of **ASTX029** in DMSO.
 - To prepare 1 mL of the final formulation, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.
 - Mix until the solution is clear.
 - Add 50 µL of Tween80 to the mixture and mix until clear.
 - Add 500 µL of ddH₂O to bring the final volume to 1 mL.
 - The final composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.
 - This formulation should be used immediately after preparation for optimal results.

2. Formulation 2: Corn Oil Suspension

This formulation provides an alternative vehicle for oral administration.

- Components:
 - **ASTX029**
 - DMSO
 - Corn Oil
- Example Protocol for a 0.625 mg/mL solution:

- Prepare a 12.5 mg/mL stock solution of **ASTX029** in DMSO.
- To prepare 1 mL of the final formulation, add 50 μ L of the 12.5 mg/mL clear DMSO stock solution to 950 μ L of corn oil.
- Mix thoroughly to ensure a uniform suspension.
- The final composition will be 5% DMSO and 95% Corn Oil.
- This mixed solution should be used immediately.

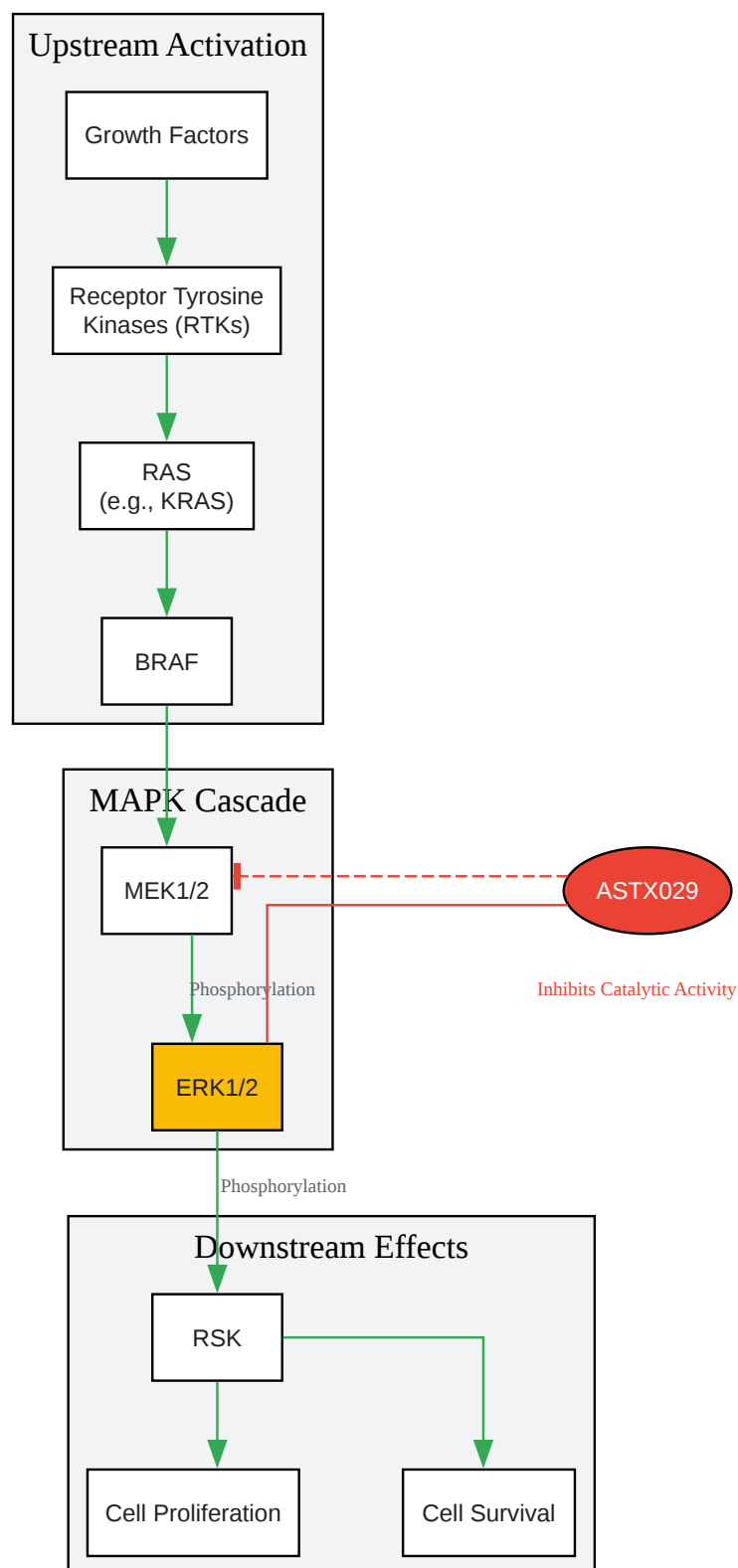
3. Formulation 3: PEG200/Methylcellulose Suspension

This formulation has been used in published preclinical studies.

- Components:
 - **ASTX029**
 - PEG200 (20% v/v)
 - Methylcellulose (0.5% w/v)
- Protocol:
 - **ASTX029** is formulated in a vehicle of 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose.
 - The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg).

Visualizations

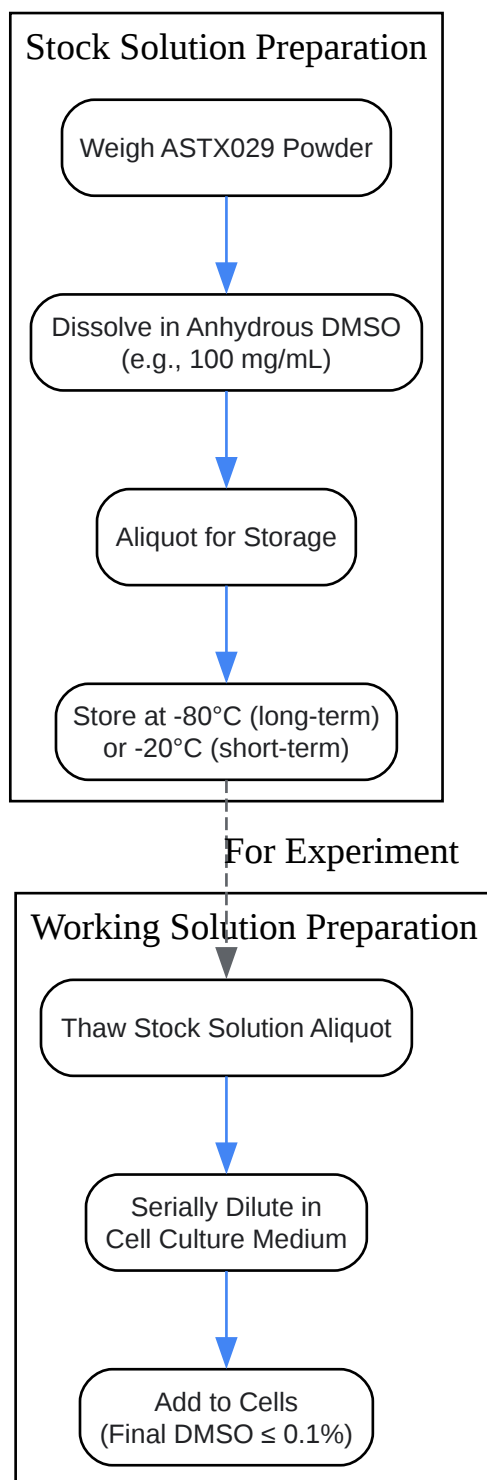
Signaling Pathway of **ASTX029**



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Caption: Mechanism of action of **ASTX029** in the MAPK signaling pathway.

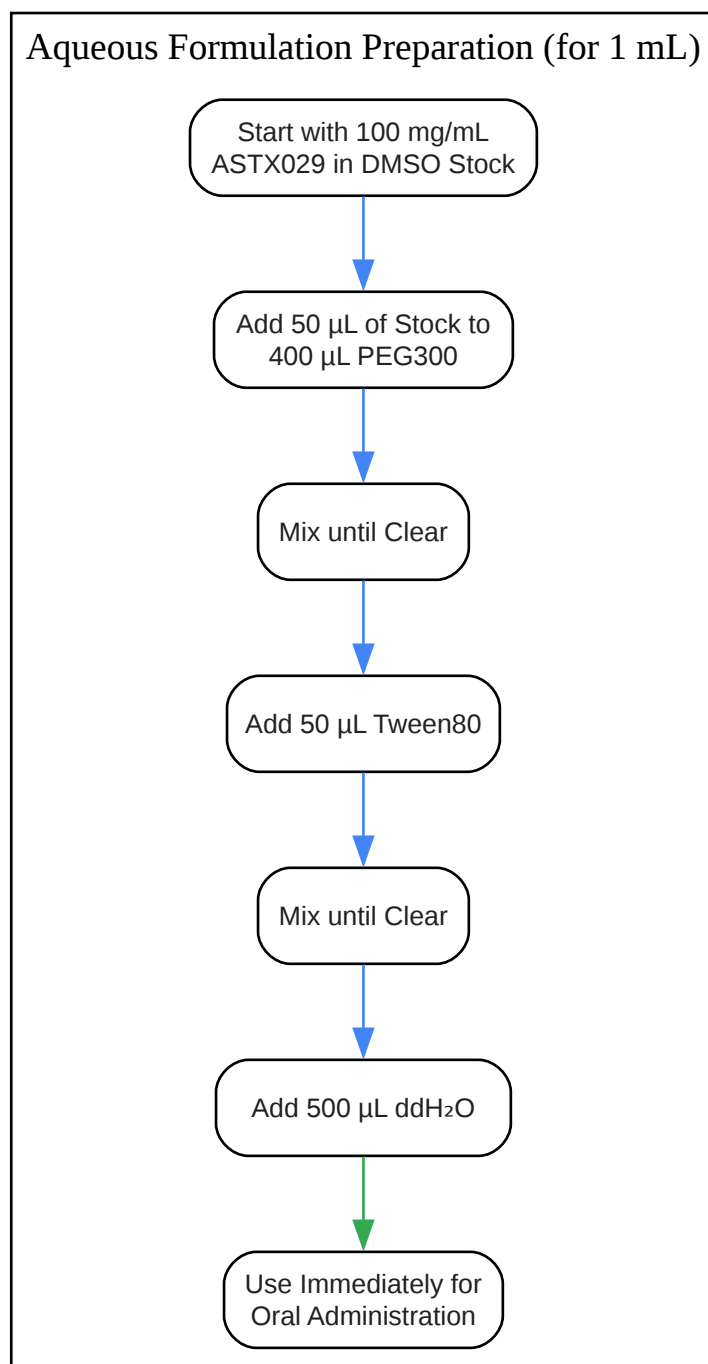
Experimental Workflow: In Vitro Preparation



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Caption: Workflow for the preparation of **ASTX029** for in vitro experiments.

Experimental Workflow: In Vivo Formulation (Aqueous)



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Caption: Workflow for the preparation of an aqueous formulation of **ASTX029** for in vivo studies.

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